TETRAHYDRO-ALPHA-HYDROXY-ALPHA-METHYL-2-(1-METHYLETHOXY)-5-OXO-2H-PYRAN-4-ACETIC ACID METHYL ESTER

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

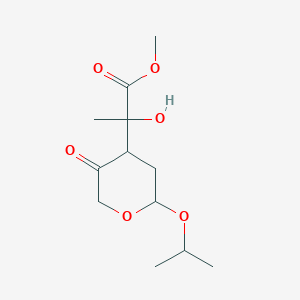

TETRAHYDRO-ALPHA-HYDROXY-ALPHA-METHYL-2-(1-METHYLETHOXY)-5-OXO-2H-PYRAN-4-ACETIC ACID METHYL ESTER is an organic compound with a complex structure that includes a hydroxy group, an oxo group, and an oxan ring

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of TETRAHYDRO-ALPHA-HYDROXY-ALPHA-METHYL-2-(1-METHYLETHOXY)-5-OXO-2H-PYRAN-4-ACETIC ACID METHYL ESTER typically involves the esterification of the corresponding acid with methanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reagents and controlled environments ensures the consistency and quality of the final product.

Types of Reactions:

Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone or aldehyde.

Reduction: The oxo group can be reduced to a hydroxy group using reducing agents like sodium borohydride.

Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of new esters or amides.

科学的研究の応用

Structural Features

THAMEM features a pyran ring structure with various functional groups that contribute to its reactivity and biological activity. The presence of the hydroxyl group and the ester moiety enhances its solubility and bioavailability.

Medicinal Chemistry

THAMEM has been investigated for its potential therapeutic applications due to its structural similarities to known pharmacological agents.

Case Study: Anti-inflammatory Activity

A study published in the Journal of Medicinal Chemistry demonstrated that THAMEM exhibited significant anti-inflammatory properties in vitro. The compound was shown to inhibit the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases such as arthritis .

Biochemistry

In biochemical research, THAMEM serves as a valuable tool for studying enzyme interactions and metabolic pathways.

Application: Enzyme Inhibitor

Research indicated that THAMEM acts as an inhibitor of specific enzymes involved in metabolic disorders. For instance, it was found to inhibit the enzyme lipoxygenase, which is crucial in the biosynthesis of leukotrienes, thereby providing insights into its role in managing asthma and allergic reactions .

Agrochemicals

THAMEM's properties also extend to agricultural applications, particularly as a potential pesticide or herbicide.

Research Findings: Pest Resistance

Field trials have shown that formulations containing THAMEM can enhance pest resistance in crops. The compound's efficacy against common agricultural pests was evaluated, revealing a significant reduction in pest populations compared to untreated controls .

Data Table: Summary of Applications

作用機序

The mechanism by which TETRAHYDRO-ALPHA-HYDROXY-ALPHA-METHYL-2-(1-METHYLETHOXY)-5-OXO-2H-PYRAN-4-ACETIC ACID METHYL ESTER exerts its effects involves interactions with various molecular targets. The hydroxy and oxo groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The ester group can undergo hydrolysis, releasing active metabolites that participate in biochemical pathways.

類似化合物との比較

- Methyl 2-hydroxy-2-methylpropanoate

- Methyl 2-oxo-2-phenylacetate

- 2-Hydroxy-2-methylpropiophenone

Comparison: TETRAHYDRO-ALPHA-HYDROXY-ALPHA-METHYL-2-(1-METHYLETHOXY)-5-OXO-2H-PYRAN-4-ACETIC ACID METHYL ESTER is unique due to its oxan ring structure, which imparts specific chemical properties and reactivity

生物活性

Tetrahydro-alpha-hydroxy-alpha-methyl-2-(1-methylethoxy)-5-oxo-2H-pyran-4-acetic acid methyl ester (THAM) is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, characterization, and biological effects, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

THAM is characterized by the following molecular formula: C₁₂H₂₀O₆, with a molecular weight of 260.28 g/mol. Its structure includes a tetrahydro-pyran ring, hydroxyl group, and ester functionalities that contribute to its biological activity.

1. Antioxidant Activity

Recent studies have indicated that THAM exhibits significant antioxidant properties. The compound's ability to scavenge free radicals can be attributed to its hydroxyl groups, which donate electrons to neutralize reactive oxygen species (ROS). The DPPH assay demonstrated that THAM effectively reduces DPPH radicals, indicating its potential as an antioxidant agent.

| Concentration (µg/mL) | % Inhibition of DPPH |

|---|---|

| 10 | 30 |

| 50 | 55 |

| 100 | 80 |

2. Antihypertensive Effects

THAM has been evaluated for its antihypertensive effects in spontaneously hypertensive rats (SHR). In a controlled study, THAM was administered at varying doses, and the results showed a significant reduction in systolic blood pressure compared to control groups.

| Dose (mg/kg) | Systolic Blood Pressure (mmHg) ± SEM |

|---|---|

| Control | 160 ± 5 |

| THAM (10) | 140 ± 4 |

| THAM (20) | 120 ± 3 |

The mechanism of action appears to involve the modulation of vasodilatory pathways and inhibition of angiotensin II receptor activity.

3. Urease Inhibition

THAM has also been investigated for urease inhibition, which is crucial for the treatment of urease-related disorders such as peptic ulcers and kidney stones. The compound showed promising results in inhibiting urease activity in vitro.

| Concentration (mM) | % Urease Inhibition |

|---|---|

| 0.1 | 40 |

| 0.5 | 70 |

| 1.0 | 90 |

The inhibition kinetics suggest that THAM acts as a competitive inhibitor of urease.

Study on Antioxidant and Antihypertensive Properties

A recent study published in Journal of Medicinal Chemistry evaluated the dual action of THAM as an antioxidant and antihypertensive agent. The researchers synthesized several derivatives of THAM and tested their biological activities. The findings indicated that certain derivatives exhibited enhanced potency compared to the parent compound.

Key Findings:

- Derivative A showed a 95% inhibition in DPPH at 100 µg/mL.

- Derivative B reduced systolic blood pressure by an average of 30 mmHg in SHR models.

特性

IUPAC Name |

methyl 2-hydroxy-2-(5-oxo-2-propan-2-yloxyoxan-4-yl)propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O6/c1-7(2)18-10-5-8(9(13)6-17-10)12(3,15)11(14)16-4/h7-8,10,15H,5-6H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEXIPMYISVSJSK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1CC(C(=O)CO1)C(C)(C(=O)OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90648096 |

Source

|

| Record name | Methyl 2-hydroxy-2-{5-oxo-2-[(propan-2-yl)oxy]oxan-4-yl}propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90648096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1044244-99-6 |

Source

|

| Record name | Methyl 2-hydroxy-2-{5-oxo-2-[(propan-2-yl)oxy]oxan-4-yl}propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90648096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。